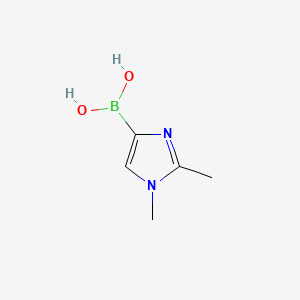
(1,2-dimethyl-1H-imidazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dimethyl-1H-imidazol-4-yl)boronic acid is a boronic acid derivative featuring an imidazole ring substituted with two methyl groups at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-dimethyl-1H-imidazol-4-yl)boronic acid typically involves the reaction of 1,2-dimethylimidazole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 1,2-dimethylimidazole using bis(pinacolato)diboron under mild conditions. The reaction proceeds efficiently in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: (1,2-Dimethyl-1H-imidazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(1,2-Dimethyl-1H-imidazol-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a protease inhibitor and in the development of enzyme inhibitors.
Medicine: Explored for its role in drug discovery, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of (1,2-dimethyl-1H-imidazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Another boronic acid derivative with similar structural features.
1,2-Dimethylimidazole: The parent compound without the boronic acid group.
Imidazole-4-boronic acid: A related compound with a boronic acid group at the 4-position but without methyl substitutions.
Uniqueness: (1,2-Dimethyl-1H-imidazol-4-yl)boronic acid is unique due to the presence of both methyl groups and the boronic acid functionality. This combination enhances its stability and reactivity, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C5H9BN2O2 |
|---|---|
Molecular Weight |
139.95 g/mol |
IUPAC Name |
(1,2-dimethylimidazol-4-yl)boronic acid |
InChI |
InChI=1S/C5H9BN2O2/c1-4-7-5(6(9)10)3-8(4)2/h3,9-10H,1-2H3 |
InChI Key |
ZHBSWWPJYXYZQV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C(=N1)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


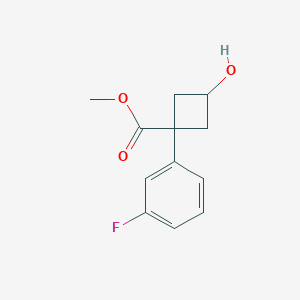
![2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13552848.png)
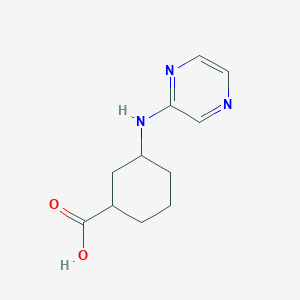
amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B13552864.png)
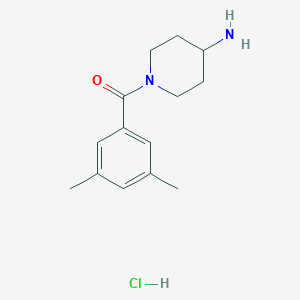
![Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B13552871.png)
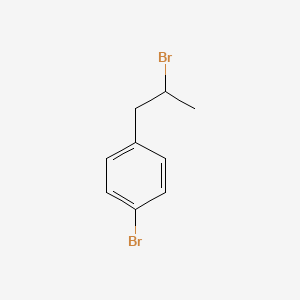
![4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13552890.png)
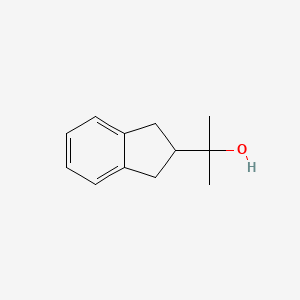
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)

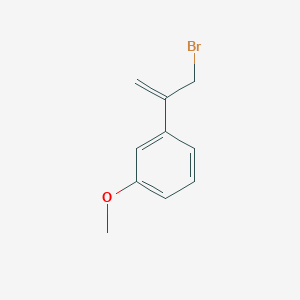
![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride](/img/structure/B13552924.png)
